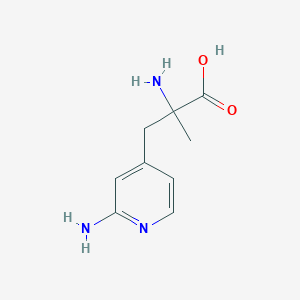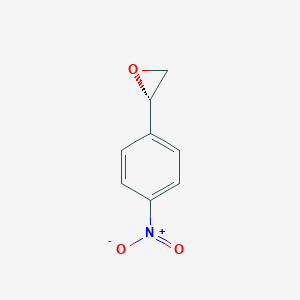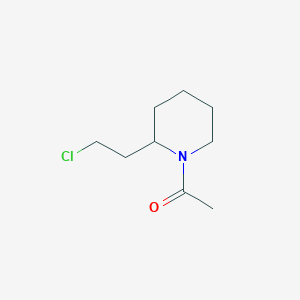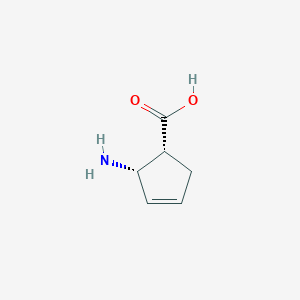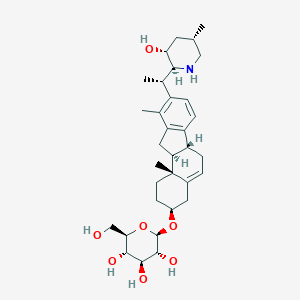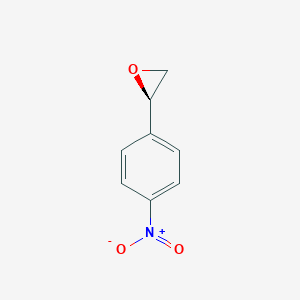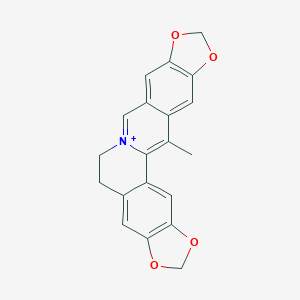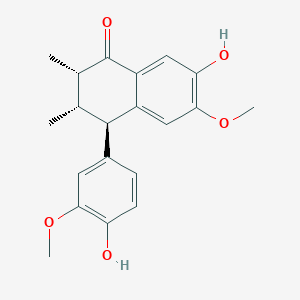![molecular formula C11H11NOS B150690 (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol CAS No. 125873-50-9](/img/structure/B150690.png)
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol, also known as MBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In materials science, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been used as a building block for the synthesis of fluorescent dyes and sensors. In organic synthesis, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been utilized as a catalyst for various reactions, including the Michael addition and the aldol condensation.
Wirkmechanismus
The mechanism of action of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has also been shown to modulate the activity of various proteins involved in cell signaling, including protein kinase C and mitogen-activated protein kinase (MAPK).
Biochemische Und Physiologische Effekte
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to have various biochemical and physiological effects, depending on the context of its use. In vitro studies have demonstrated that (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its versatility, as it can be used in a variety of applications, from medicinal chemistry to materials science. However, one limitation of using (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol. One area of interest is the development of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol-based fluorescent dyes and sensors for use in biological imaging and sensing applications. Another area of interest is the investigation of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol and to identify potential side effects and toxicity issues associated with its use.
Conclusion
In conclusion, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is a synthetic compound that has shown promise in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. Its relatively simple synthesis method, versatility, and potential therapeutic properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, potential side effects, and toxicity issues.
Synthesemethoden
The synthesis of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol involves a multistep process that starts with the reaction of 2-methylbenzo[d]thiazole with ethyl acetoacetate to form an intermediate product. This intermediate is then treated with a base to generate the final product, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol. The overall yield of this synthesis method is around 50%, making it a relatively efficient approach for producing (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol.
Eigenschaften
CAS-Nummer |
125873-50-9 |
|---|---|
Produktname |
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol |
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-6-2-4-9(5-3-7-13)11(10)14-8/h2-6,13H,7H2,1H3/b5-3+ |
InChI-Schlüssel |
CVRVOKGZJZJGJW-HWKANZROSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC(=C2S1)/C=C/CO |
SMILES |
CC1=NC2=CC=CC(=C2S1)C=CCO |
Kanonische SMILES |
CC1=NC2=CC=CC(=C2S1)C=CCO |
Synonyme |
2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



